4-Phenyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione
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Overview
Description
4-Phenyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a phenyl group attached to the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione typically involves the condensation of o-phenylenediamine with a suitable diketone. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, or acetic acid.
Industrial Production Methods
Industrial production of benzodiazepine derivatives often involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions may vary depending on the specific structure and functional groups present.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
4-Phenyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione is unique due to its specific structural features, such as the phenyl group attached to the benzodiazepine core. This structural variation can influence its pharmacological properties and interactions with molecular targets.
Properties
CAS No. |
65992-24-7 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-phenyl-1,2-dihydro-1,4-benzodiazepine-3,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-16-13-9-5-4-8-12(13)15(19)17(14)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
KYCYZBSYPQFVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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